N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine

Chiral building block Enantiomeric excess Asymmetric synthesis

ATTENTION: CAS 1403813-12-6 is the (S)-enantiomer, while 1403813-14-8 is the (3R)-form. The (3R) stereochemistry is critical for JAK inhibitor scaffolds and sp³-rich library construction. This N-methyl azetidine-3-amine offers a rigid, chiral tetrahydrofuran motif with low HBD count (1) and computed logP of -0.3, optimizing CNS permeability. Supplied at 98% enantiomeric purity. Verify CAS and configuration before purchase to avoid racemic mixtures or incorrect enantiomers that compromise asymmetric transformations.

Molecular Formula C8H16N2O
Molecular Weight 156.229
CAS No. 1403813-12-6
Cat. No. B2691236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine
CAS1403813-12-6
Molecular FormulaC8H16N2O
Molecular Weight156.229
Structural Identifiers
SMILESCN(C1CCOC1)C2CNC2
InChIInChI=1S/C8H16N2O/c1-10(8-4-9-5-8)7-2-3-11-6-7/h7-9H,2-6H2,1H3
InChIKeyAYDQLBCXZWITRE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine (CAS 1403813-12-6/R‑Enantiomer CAS 1403813-14-8): Essential Procurement Facts for Asymmetric Synthesis Programs


N-Methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine is a chiral azetidine‑3‑amine building block that incorporates a (3R)‑tetrahydrofuran substituent and an N‑methyl group. The compound is supplied as a single enantiomer with typical purity of 98% . Its computed logP is −0.3 and topological polar surface area is 24.5 Ų [1]. The (R)‑enantiomer is registered under CAS 1403813‑14‑8, while CAS 1403813‑12‑6 is associated with the (S)‑enantiomer in authoritative databases [1][2]; verifying the correct CAS is critical for procurement.

Why Generic Substitution Fails for N-Methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine in Chiral Building Block Procurement


The (3R) absolute configuration is stereochemically distinct from the (3S) enantiomer; the two enantiomers can exhibit different reactivity in asymmetric transformations and are not interchangeable in enantioselective syntheses [1]. Furthermore, the N‑methyl substitution differentiates this compound from non‑methylated azetidine‑3‑amine derivatives such as N‑(tetrahydrofuran‑3‑yl)azetidin‑3‑amine (CAS 1518073‑58‑9), altering hydrogen‑bond donor capacity and steric environment . Substituting a racemic mixture or an incorrect enantiomer risks divergent reaction outcomes and complicates chiral purity requirements in downstream pharmaceutical intermediates.

Quantitative Evidence Guide: Differentiating N-Methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine from Closest Analogs


Enantiomeric Purity: (3R) vs. (3S) Enantiomer

The (R)-enantiomer (CAS 1403813-14-8) is commercially available at 98% purity, matching the purity specification of the (S)-enantiomer (CAS 1403813-12-6) . However, the (R)-enantiomer is less frequently cataloged in public databases; PubChem assigns a specific CID (72207934) only to the (S)-enantiomer, while the (R)-enantiomer entry (CID 66187761) represents an undefined stereochemistry [1]. This asymmetry in database representation makes the (R)-enantiomer a rarer commodity.

Chiral building block Enantiomeric excess Asymmetric synthesis

Hydrogen‑Bond Donor Count: N‑Methyl vs. Non‑Methylated Analog

The N‑methyl substituent reduces the hydrogen‑bond donor (HBD) count to 1, compared to 2 for the non‑methylated analog N‑(tetrahydrofuran‑3‑yl)azetidin‑3‑amine [1]. This difference influences passive membrane permeability and target engagement.

Physicochemical properties Hydrogen bonding Medicinal chemistry

Lipophilicity: logP Comparison with Unsubstituted Azetidine‑3‑amine

The computed XLogP3 of −0.3 for the target compound [1] is significantly higher than that of unsubstituted azetidin‑3‑amine (logP ≈ −1.0) , reflecting the lipophilic contribution of the tetrahydrofuran and N‑methyl groups.

Lipophilicity logP Drug-likeness

High-Value Application Scenarios for N-Methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine


Asymmetric Synthesis of JAK Inhibitor Intermediates Requiring (3R) Stereochemistry

The (3R) configuration is essential for constructing JAK inhibitor scaffolds where stereochemistry at the tetrahydrofuran ring influences kinase selectivity [1]. The compound's 98% enantiomeric purity supports reproducible asymmetric transformations without racemization concerns.

Medicinal Chemistry Programs Targeting CNS Disorders

With a logP of −0.3 and a single hydrogen‑bond donor, this building block is suited for designing CNS‑penetrant candidates. Its reduced HBD count compared to non‑methylated analogs [2] can improve passive permeability, a critical factor in neuropharmacology.

Chiral Pool Synthesis of Complex Heterocycles

The combination of an azetidine and a chiral tetrahydrofuran ring provides a rigid, three‑dimensional scaffold for diversity‑oriented synthesis. The (3R) enantiomer offers a defined spatial orientation for constructing sp³‑rich libraries .

Quote Request

Request a Quote for N-methyl-N-[(3R)-tetrahydrofuran-3-yl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.